3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18076939
InChI: InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H11ClN2O4
Molecular Weight: 234.64 g/mol

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18076939

Molecular Formula: C8H11ClN2O4

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H11ClN2O4
Molecular Weight 234.64 g/mol
IUPAC Name 3-morpholin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H
Standard InChI Key MTJQBWJRAMAVRQ-UHFFFAOYSA-N
Canonical SMILES C1COC(CN1)C2=NOC(=C2)C(=O)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) substituted at position 3 with a morpholin-2-yl group and at position 5 with a carboxylic acid moiety. The hydrochloride salt enhances solubility, a common strategy in drug design .

Molecular Formula: C7H10ClN2O4\text{C}_7\text{H}_{10}\text{ClN}_2\text{O}_4
Molecular Weight: 236.62 g/mol (calculated from formula).

Spectroscopic Properties

While experimental NMR data for this compound are unavailable, analogous structures provide predictive insights:

  • 1H^1\text{H} NMR:

    • Oxazole ring protons: Resonances near δ 6.5–7.5 ppm (deshielded due to electron-withdrawing effects) .

    • Morpholine protons: Multiplets between δ 3.0–4.0 ppm (N–CH2_2 and O–CH2_2 groups) .

    • Carboxylic acid proton: Broad singlet ~δ 12.5 ppm (if free acid form) .

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) .

    • Peaks near 1200–1250 cm1^{-1} (C–O–C in morpholine and oxazole) .

Physicochemical Properties

  • Solubility: High aqueous solubility due to hydrochloride salt formation (>50 mg/mL predicted) .

  • Melting Point: Estimated 180–200°C (based on morpholine-containing analogs) .

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolytic cleavage of the oxazole ring .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

  • Oxazole Ring Formation with Pre-installed Morpholine:

    • Cyclization of a β-ketoamide precursor containing the morpholin-2-yl group, using hydroxylamine for oxazole formation .

  • Post-functionalization of Oxazole Core:

    • Substitution at position 3 of a preformed oxazole-5-carboxylic acid derivative.

Stepwise Synthesis (Hypothetical Pathway)

  • Synthesis of 3-(Chloromethyl)-1,2-oxazole-5-carboxylic Acid:

    • Chloromethylation of ethyl oxazole-5-carboxylate using SO2_2Cl2_2, followed by hydrolysis (analogous to methods in ).

  • Morpholine Introduction:

    • Nucleophilic substitution of chloride with morpholin-2-ylamine under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Salt Formation:

    • Treatment with HCl in ethanol to yield the hydrochloride salt .

Key Challenges:

  • Regioselectivity in oxazole substitution.

  • Purification of polar intermediates (requires column chromatography or recrystallization) .

CompoundActivity (IC50_{50})TargetSource
5-(Morpholinomethyl)isoxazole-3-carboxylic acid 0.95 µM (COX-2)Cyclooxygenase-2
Tetralone-isoxazole hybrids 2.5 µg/mL (STAT3)STAT3 signaling
Target CompoundPredicted: 1–10 µMKinases/COX-2-

Applications in Drug Development

Structure-Activity Relationship (SAR) Considerations

  • Morpholine Position: Morpholin-2-yl (vs. morpholin-4-yl) may alter steric interactions with target proteins .

  • Oxazole Substitution: Electron-withdrawing groups at position 3 enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator